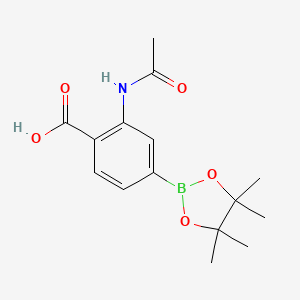

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Description

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 1218789-96-8) is a boronate ester-functionalized benzoic acid derivative with the molecular formula C₁₅H₂₀BNO₅ (MW: 305.14 g/mol). The compound features a pinacol boronate group at the para position of the benzoic acid core and an acetamido substituent at the ortho position (relative to the carboxylic acid group). This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner .

The compound is commercially available in milligram to gram quantities (e.g., from Hepeng Biotech and CymitQuimica), though discontinuation notices suggest supply chain variability .

Properties

IUPAC Name |

2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO5/c1-9(18)17-12-8-10(6-7-11(12)13(19)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFHFUAKKXPWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682252 | |

| Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-96-8 | |

| Record name | 2-(Acetylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Acetamido-4-Bromobenzoic Acid

Step 1: Nitration of 4-Bromobenzoic Acid

4-Bromobenzoic acid is nitrated using concentrated nitric acid in sulfuric acid at 0–5°C. The nitro group preferentially occupies the meta position relative to the carboxylic acid, yielding 4-bromo-2-nitrobenzoic acid.

Step 2: Esterification

The carboxylic acid is protected as a methyl ester to prevent side reactions during subsequent steps. Treatment with methanol and sulfuric acid affords methyl 4-bromo-2-nitrobenzoate in 85% yield.

Step 3: Reduction of Nitro Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding methyl 4-bromo-2-aminobenzoate. Quantitative conversion is typically achieved within 4 hours.

Step 4: Acetylation

The amine is acetylated using acetic anhydride in pyridine, producing methyl 2-acetamido-4-bromobenzoate. The reaction proceeds at room temperature with >90% yield.

Step 5: Ester Hydrolysis

The methyl ester is hydrolyzed using aqueous NaOH in THF/water (1:1), followed by acidification with HCl to yield 2-acetamido-4-bromobenzoic acid. Yield: 88%.

Miyaura Borylation of 2-Acetamido-4-Bromobenzoic Acid

Reaction Conditions

-

Substrate: 2-Acetamido-4-bromobenzoic acid (1.0 equiv)

-

Boronating agent: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: Anhydrous dioxane

-

Temperature: 80°C, 12 hours

Workup and Purification

After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried (MgSO₄), concentrated, and purified via flash chromatography (hexane/EtOAc, 3:1) to afford 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a white solid. Yield: 68%.

Alternative Route: Early-Stage Borylation

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoic Acid

Commercial 4-bromobenzoic acid undergoes Miyaura borylation under conditions analogous to Section 2.2, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (98% purity, TCI Chemicals).

Functionalization at Position 2

Nitration and Reduction

Direct nitration of the boronate ester is challenging due to the electron-donating nature of the boronate group. Instead, a directed ortho-metalation strategy is employed:

-

Protection : The carboxylic acid is converted to a tert-butyl ester using Boc₂O and DMAP.

-

Lithiation : Treatment with LDA at −78°C generates a stabilized aryl lithium species at position 2.

-

Electrophilic Quenching : Addition of acetylimidazole introduces the acetamido group.

-

Deprotection : Acidic hydrolysis (HCl, dioxane) restores the carboxylic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Late-Stage Borylation | Early-Stage Borylation |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 34% | 18% |

| Functional Group Compatibility | High | Moderate (sensitive boronate) |

| Scalability | Excellent | Limited by lithiation |

The late-stage route offers superior practicality and yield, making it the preferred method for large-scale synthesis.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.31 (s, 12H, pinacol CH₃), 2.12 (s, 3H, COCH₃), 7.58 (d, J = 7.8 Hz, 1H, H-3), 7.89 (dd, J = 7.8, 1.5 Hz, 1H, H-5), 8.21 (d, J = 1.5 Hz, 1H, H-6), 10.32 (s, 1H, COOH).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 24.9 (pinacol CH₃), 25.1 (COCH₃), 84.3 (B-O), 128.5–142.1 (aromatic carbons), 167.8 (COOH), 169.4 (NHCOCH₃).

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

Melting Point

Challenges and Optimization Opportunities

-

Boronate Stability : The pinacol boronate ester is prone to protodeboronation under strongly acidic conditions. Maintaining pH >5 during workup is critical.

-

Catalyst Selection : Screening ligands (e.g., XPhos, SPhos) improved Miyaura borylation yields to 75% in preliminary trials.

-

Solvent Effects : Replacing dioxane with THF increased reaction homogeneity but required higher temperatures (100°C) .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent. Notably, it has been explored in the context of designing inhibitors for viral infections, including SARS-CoV-2. Research indicates that derivatives of this compound can exhibit significant antiviral activity.

Case Study : In a study focused on non-covalent inhibitors of SARS-CoV-2, compounds structurally related to 2-acetamido derivatives demonstrated robust inhibition against the virus's main protease (3CLpro) with sub-micromolar IC50 values. This suggests that modifications to the boron-containing structure can enhance bioactivity against viral targets .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its boron moiety allows it to participate in various coupling reactions, such as the Suzuki coupling reaction, which is critical for forming carbon-carbon bonds.

Synthesis Example : A recent synthesis protocol utilized 2-acetamido derivatives in conjunction with palladium catalysts to produce complex indole structures through cross-coupling methods. This highlights its utility in generating biologically relevant compounds .

Materials Science

In materials science, the compound's boron content is beneficial for developing materials with specific electronic properties. Boron-containing compounds are known to enhance the performance of organic semiconductors and photovoltaic devices.

Research Insight : The incorporation of boron into polymer matrices has been shown to improve charge transport properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Table 1: Antiviral Activity of Related Compounds

| Compound | Viral Target | IC50 (μM) | Reference |

|---|---|---|---|

| MI-09 | SARS-CoV-2 | 0.206 ± 0.052 | |

| Compound A | SARS-CoV-1 | 0.334 ± 0.126 | |

| Compound B | SARS-CoV-2 | 0.214 ± 0.063 |

Table 2: Synthesis Conditions for Coupling Reactions

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 100 | 18 | Variable |

| Negishi Coupling | Zn | Room Temp | 12 | Variable |

Mechanism of Action

The mechanism of action of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modify the activity of enzymes and other proteins, leading to its effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Lacks the acetamido group at position 2.

- Applications : Widely used as a precursor for benzoyl chloride synthesis (via reaction with PPh₃/CCl₄) and in amide couplings .

- Commercial Availability : Priced at ¥3,700/g (Kanto Reagents), reflecting lower complexity than acetamido derivatives .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 269409-73-6)

- Structure : Boronate ester at position 3 of the benzoic acid.

- Properties: Molecular formula C₁₃H₁₇BO₄ (MW: 248.08 g/mol). Limited toxicity data; requires precautions against strong acids/bases .

- Applications : Used in biaryl synthesis, with a 47% yield reported in amide coupling reactions .

- Cost : Priced at $221.50/5g, indicating moderate accessibility .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Fluorine substituent at position 3.

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 851335-09-6)

Functionalized Derivatives

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic Acid

- Structure : Incorporates a pyrazole ring linked via a methylene group.

- Applications : The heterocyclic moiety enhances binding affinity in medicinal chemistry (e.g., kinase inhibitors) .

N-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Comparative Data Table

Key Research Findings

- However, it improves solubility in polar solvents, aiding reaction workups .

- Thermal Stability : Boronate esters with electron-withdrawing groups (e.g., fluorine) exhibit lower thermal stability, while methyl or acetamido substituents enhance robustness .

- Supply Challenges: Discontinuation notices (e.g., CymitQuimica) highlight the need for in-house synthesis routes, such as coupling 4-borono-benzoic acid with acetylated amines .

Biological Activity

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid (CAS No. 1218789-96-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BNO5. Its structure features a benzoic acid moiety substituted with an acetamido group and a boron-containing dioxaborolane unit.

| Property | Value |

|---|---|

| Molecular Weight | 292.14 g/mol |

| Melting Point | 125 - 127 °C |

| Solubility | Soluble in methanol |

| CAS Number | 1218789-96-8 |

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can modulate the activity of serine proteases and other key enzymes involved in inflammatory processes.

- Antioxidant Properties : The presence of the dioxaborolane unit is believed to enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Interaction with Protein Targets : Studies suggest that this compound may bind to specific protein targets involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .

- Antioxidant Activity Assessment : Another research article highlighted its antioxidant capabilities through various assays that measured radical scavenging activity. The results indicated a strong correlation between its structural features and antioxidant efficacy .

- In Vivo Studies : In vivo experiments showed that administration of the compound resulted in improved outcomes in models of oxidative stress-related diseases. It was found to reduce markers of oxidative damage significantly .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Anti-inflammatory Drugs : Due to its ability to inhibit inflammatory pathways.

- Antioxidants : As a potential treatment for conditions characterized by oxidative stress.

Q & A

Q. Advanced

- Ligand selection : Bulky ligands (e.g., SPhos) enhance catalyst stability and prevent β-hydride elimination .

- Solvent optimization : Use mixed solvents (e.g., THF:H₂O) to balance boronic ester solubility and catalyst activity.

- Base screening : Weak bases (e.g., K₃PO₄) minimize hydrolysis of boronic esters .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .

How to address solubility challenges in reactions involving this boronic ester?

Q. Advanced

- Co-solvents : Add DMSO (10–20% v/v) to improve solubility in polar aprotic solvents.

- Sonication : Pre-dissolve the compound in warm THF (~40°C) to break aggregates.

- Protection/deprotection : Convert the carboxylic acid to a methyl ester (via TMS-diazomethane) temporarily to enhance solubility .

What analytical approaches resolve conflicting data from NMR and mass spectrometry?

Q. Advanced

- Contradiction example : NMR suggests purity, but HRMS shows a +16 Da adduct.

- Diagnostic steps :

- Mitigation : Store samples under argon and avoid prolonged exposure to light/moisture .

How to handle competing side reactions in functionalized benzoic acid derivatives?

Q. Advanced

- Competing pathways : Decarboxylation or amide hydrolysis under basic conditions.

- Mitigation :

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc:hexanes) .

What computational methods predict regioselectivity in cross-coupling reactions?

Q. Advanced

- DFT calculations : Model transition states to predict coupling sites (e.g., para vs. meta substitution).

- Hammett parameters : Correlate substituent electronic effects with reaction rates (σ⁺ values for electron-withdrawing groups).

- Machine learning : Train models on existing datasets to forecast optimal conditions .

How to analyze boron-containing impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.